3-Ethenyl-4-methylpyridine
Overview
Description
3-Ethenyl-4-methylpyridine is an organic compound with the molecular weight of 119.17 . It is also known as 3-methyl-4-vinylpyridine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H9N . The InChI code for this compound is 1S/C8H9N/c1-3-8-4-5-9-6-7(8)2/h3-6H,1H2,2H3 .Chemical Reactions Analysis
The anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile undergoes oxidative coupling on treatment with dibenzoyl peroxide affording 1,2-bis-(5’-ethenyl-3’-cyano-4’-pyridyl)-ethane . It is also shown that the anions of 2- and 4-methylpyridine undergo oxidative coupling .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is -10 degrees .Scientific Research Applications
Enhanced Solar Cell Efficiency
A mixture including Co(EtPy)3+/2+ complexes, with EtPy standing for a terpyridine ligand modified by 3,4-ethylenedioxythiophene (EDOT), significantly improves dye-sensitized solar cells' efficiency. This enhancement is attributed to a synergistic effect between the EDOT-functionalized cobalt complex and the PEDOT counter-electrode, which facilitates electron transfer and minimizes recombination (S. Koussi-Daoud et al., 2015).
Neurotransmitter Release Potentiation
4-Aminopyridine (4-AP) and its analogs, including 4-(aminomethyl)pyridine and 4-(methylamino)pyridine, are known to enhance high voltage-activated Ca2+ channels (HVACCs) in neurons, independent of their conventional role as K+ channel blockers. This potentiation of HVACCs facilitates neurotransmitter release, offering insights into therapeutic mechanisms for improving neuromuscular function (Zi-Zhen Wu et al., 2009).
Mitochondrial Targeting for Imaging
The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a thiol-reactive luminescent agent, shows preferential accumulation in mitochondria. This characteristic makes it suitable for fluorescence microscopy and specific biological targeting in imaging applications (A. Amoroso et al., 2008).
OLED Material Development
4'-Aryl substituted 2,2':6',2''-terpyridine derivatives exhibit significant potential in OLED applications due to their photophysical, electrochemical, and thermal properties. These materials, characterized by blue fluorescence and suitable energy levels for electron transport, highlight the versatility of pyridine derivatives in electronic devices (Raja Lakshmanan et al., 2015).
Electro-Optic Material Synthesis
The synthesis of diethanolaminomethyl-functionalized derivatives of pyridine-based compounds demonstrates their utility in creating nonlinear optical/electro-optic materials. These materials exhibit significant potential for the development of advanced optical and electro-optical devices due to their intrinsic acentric and highly transparent properties (A. Facchetti et al., 2003).
Safety and Hazards
Future Directions
The separation of mixtures of pyridine (PYR), 2-, 3- and 4-methylpyridine (2MP, 3MP and 4MP) remains a significant challenge in the chemical industry . These pyridines have extensive industrial applications as solvents, colorants, and also as precursors to countless pharmaceutical and agrochemical compounds, as well as in the preparation of various polymers and textiles . Therefore, the development of more efficient and cost-effective methods for the separation of these compounds is a promising area for future research .
Properties
IUPAC Name |
3-ethenyl-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-6-9-5-4-7(8)2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFBXZFXRYWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436199 | |
Record name | 3-ethenyl-4-methyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45658-39-7 | |
Record name | 3-Ethenyl-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45658-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-ethenyl-4-methyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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